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Compound of Interest

Compound Name: 3-Bromo-2-hydroxybenzoic acid

Cat. No.: B049128 Get Quote

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data

for 3-Bromo-2-hydroxybenzoic acid (CAS No: 3883-95-2), a substituted aromatic carboxylic

acid. The analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data is crucial for its structural elucidation and characterization in research,

synthesis, and drug development. While complete experimental datasets for this specific

compound are not readily available in all public databases, this guide presents a combination

of available data, predicted values based on its chemical structure, and generalized

experimental protocols.

Data Presentation
The following tables summarize the expected and available quantitative spectroscopic data for

3-Bromo-2-hydroxybenzoic acid.

Table 1: Predicted ¹H NMR Spectral Data for 3-Bromo-2-
hydroxybenzoic acid
Note: Experimental data was not found in publicly accessible databases. The following are

predicted values based on the structure. The actual spectrum may vary based on solvent and

experimental conditions.
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-4 ~7.6 - 7.8
Doublet of doublets

(dd)
~7.5 - 8.5, ~1.0 - 2.0

H-5 ~6.9 - 7.1 Triplet (t) ~7.5 - 8.5

H-6 ~7.9 - 8.1
Doublet of doublets

(dd)
~7.5 - 8.5, ~1.0 - 2.0

-OH (hydroxyl) Broad singlet -

-COOH (carboxyl) > 10.0 Broad singlet -

Table 2: ¹³C NMR Spectral Data for 3-Bromo-2-
hydroxybenzoic acid
Note: A reference to a ¹³C NMR spectrum exists in spectral databases, but the specific peak

data is not publicly detailed. The following are approximate chemical shift ranges expected for

the carbon atoms in the structure.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 (C-COOH) ~110 - 115

C-2 (C-OH) ~155 - 160

C-3 (C-Br) ~115 - 120

C-4 ~135 - 140

C-5 ~120 - 125

C-6 ~130 - 135

C=O (carboxyl) ~170 - 175

Table 3: Infrared (IR) Spectroscopy Data for 3-Bromo-2-
hydroxybenzoic acid
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Note: The following are characteristic absorption bands expected for the functional groups

present in the molecule.

Vibrational Mode
Expected Absorption
Range (cm⁻¹)

Intensity

O-H stretch (Carboxylic acid

dimer)
2500 - 3300 Strong, Very Broad

O-H stretch (Phenolic) 3200 - 3600 Broad

C-H stretch (Aromatic) 3000 - 3100 Medium to Weak

C=O stretch (Carboxylic acid) 1680 - 1710 Strong

C=C stretch (Aromatic) 1450 - 1600 Medium to Weak

C-O stretch (Carboxylic

acid/Phenol)
1210 - 1320 Strong

C-Br stretch 500 - 600 Medium to Strong

Table 4: Mass Spectrometry (MS) Data for 3-Bromo-2-
hydroxybenzoic acid
Note: The molecular formula is C₇H₅BrO₃. The molecular weight is approximately 217.02 g/mol

. Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the

molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity.

Ion m/z (calculated) Description

[M]⁺ (with ⁷⁹Br) ~215.94 Molecular ion with ⁷⁹Br isotope

[M+2]⁺ (with ⁸¹Br) ~217.94 Molecular ion with ⁸¹Br isotope

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are

generalized protocols and may require optimization based on the specific instrumentation used.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b049128?utm_src=pdf-body
https://www.benchchem.com/product/b049128?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 3-Bromo-2-hydroxybenzoic acid in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The

choice of solvent is critical as the acidic protons of the hydroxyl and carboxylic acid groups

may exchange with residual water, leading to peak broadening or disappearance. DMSO-d₆

is often preferred for its ability to dissolve such compounds and slow down proton exchange.

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane

(TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

Data Acquisition:

Transfer the solution to a clean 5 mm NMR tube.

Place the tube in the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic

field to achieve homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically 8-16 scans

are sufficient.

For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain a spectrum where

each unique carbon appears as a singlet. A larger number of scans (e.g., 128 or more) is

generally required due to the low natural abundance of the ¹³C isotope.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

Apply a baseline correction.

Calibrate the chemical shift scale using the TMS signal.
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For ¹H NMR, integrate the signals to determine the relative ratios of the different types of

protons.

Infrared (IR) Spectroscopy
A common method for solid samples is Attenuated Total Reflectance (ATR) FT-IR spectroscopy

due to its simplicity.

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. A

background spectrum of the empty crystal is recorded first.

Sample Application: Place a small amount of the solid 3-Bromo-2-hydroxybenzoic acid
powder onto the center of the ATR crystal.

Pressure Application: Use the instrument's pressure arm to apply firm and even pressure,

ensuring good contact between the sample and the crystal.

Data Acquisition: Collect the IR spectrum. The instrument's software will automatically ratio

the sample spectrum against the background to generate the final transmittance or

absorbance spectrum.

Cleaning: After the measurement, clean the crystal surface with a suitable solvent (e.g.,

isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a direct insertion probe or after separation by Gas Chromatography (GC). The

sample is heated in a vacuum to induce vaporization.

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy

electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a

positively charged radical ion known as the molecular ion ([M]⁺•).

Mass Analysis: The newly formed ions are accelerated by an electric field into a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions
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based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected by an electron multiplier or a similar detector,

which generates a signal proportional to the number of ions at each m/z value.

Data Presentation: The resulting data is presented as a mass spectrum, which is a plot of

relative ion abundance versus m/z.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 3-Bromo-2-hydroxybenzoic acid.
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Caption: Workflow for spectroscopic analysis and structural confirmation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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